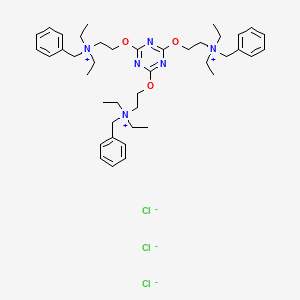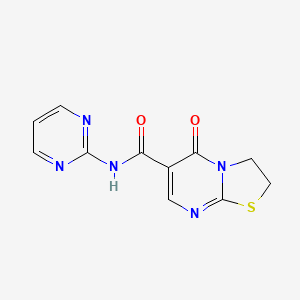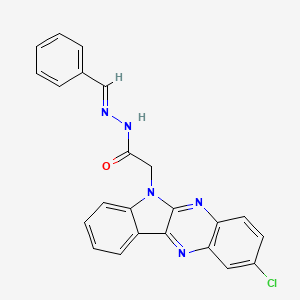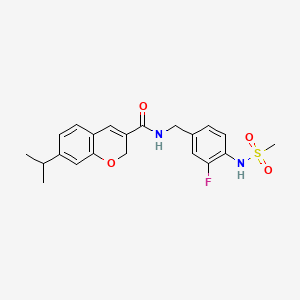
Isopropylchromenamido fluorobenzyl methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropylchromenamido fluorobenzyl methanesulfonamide is a complex organic compound with the molecular formula C21H23FN2O4S . This compound is characterized by the presence of multiple functional groups, including isopropyl, chromenamido, fluorobenzyl, and methanesulfonamide moieties. It is primarily used in the cosmetic industry for its ability to inhibit oxidation and protect skin from external influences .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isopropylchromenamido fluorobenzyl methanesulfonamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the chromenamido moiety: This step involves the reaction of 2H-1-benzopyran-3-carboxamide with appropriate reagents to introduce the chromenamido group.
Introduction of the fluorobenzyl group: This step involves the reaction of the intermediate with fluorobenzyl chloride under basic conditions.
Addition of the isopropyl group: This step involves the reaction of the intermediate with isopropyl bromide in the presence of a base.
Formation of the methanesulfonamide group: This step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The final product is purified using techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Isopropylchromenamido fluorobenzyl methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl and methanesulfonamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Isopropylchromenamido fluorobenzyl methanesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Studied for its potential as an antioxidant and its ability to protect cells from oxidative stress.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Used in the formulation of cosmetic products for its ability to inhibit oxidation and protect skin from external influences
Mécanisme D'action
The mechanism of action of isopropylchromenamido fluorobenzyl methanesulfonamide involves its ability to inhibit oxidation and protect cells from oxidative stress. The compound interacts with reactive oxygen species (ROS) and neutralizes them, thereby preventing oxidative damage to cellular components. The molecular targets and pathways involved include the inhibition of enzymes responsible for ROS production and the activation of antioxidant defense mechanisms .
Comparaison Avec Des Composés Similaires
Isopropylchromenamido fluorobenzyl methanesulfonamide can be compared with other similar compounds, such as:
Isopropylbenzamido fluorobenzyl methanesulfonamide: Similar structure but lacks the chromenamido moiety.
Isopropylchromenamido chlorobenzyl methanesulfonamide: Similar structure but has a chlorine atom instead of a fluorine atom.
Isopropylchromenamido fluorobenzyl ethanesulfonamide: Similar structure but has an ethanesulfonamide group instead of a methanesulfonamide group.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not observed in the similar compounds listed above.
Propriétés
Numéro CAS |
1225570-46-6 |
|---|---|
Formule moléculaire |
C21H23FN2O4S |
Poids moléculaire |
418.5 g/mol |
Nom IUPAC |
N-[[3-fluoro-4-(methanesulfonamido)phenyl]methyl]-7-propan-2-yl-2H-chromene-3-carboxamide |
InChI |
InChI=1S/C21H23FN2O4S/c1-13(2)15-5-6-16-9-17(12-28-20(16)10-15)21(25)23-11-14-4-7-19(18(22)8-14)24-29(3,26)27/h4-10,13,24H,11-12H2,1-3H3,(H,23,25) |
Clé InChI |
TYOSHEICJQQNJO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC2=C(C=C1)C=C(CO2)C(=O)NCC3=CC(=C(C=C3)NS(=O)(=O)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


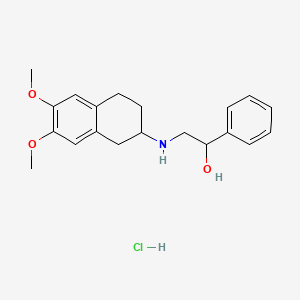

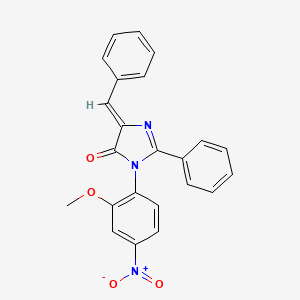

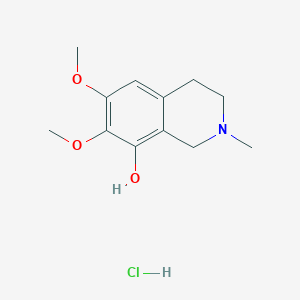
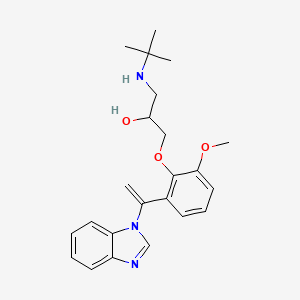
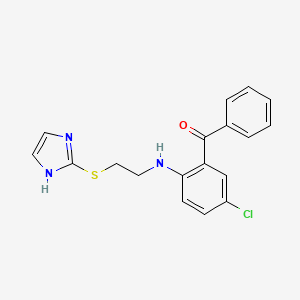
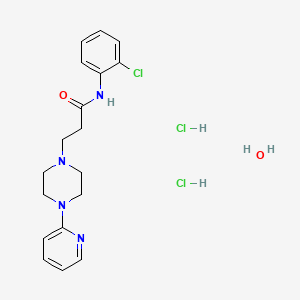
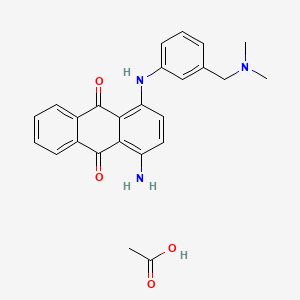
![bis[5-(hydroxymethyl)heptyl] octanedioate](/img/structure/B12750403.png)

